4-Amino-N-(2-fluorophenyl)benzamide
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Overview
Description
4-Amino-N-(2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Amino-N-(2-fluorophenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a 2-fluorophenyl group attached to the nitrogen of the amide group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
4-Amino-N-(2-fluorophenyl)benzamide is a solid at room temperature . It has a molecular weight of 230.24 and a molecular formula of C13H11FN2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition
4-Amino-N-(2-fluorophenyl)benzamide: has been investigated as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation by modulating histone acetylation. By inhibiting HDACs, this compound may influence epigenetic modifications and impact diseases related to aberrant gene expression, such as cancer and neurodegenerative disorders .
Antitumor Activity
In vitro studies have demonstrated that 4-Amino-N-(2-fluorophenyl)benzamide selectively inhibits HDAC3 activity (IC₅₀: 95.48 nM). Additionally, it exhibits solid antiproliferative effects against HepG2 liver cancer cells (IC₅₀: 1.30 μM). In vivo xenograft models further support its potential as an antitumor agent, inhibiting tumor growth effectively .
Apoptosis Induction and Cell Cycle Arrest
Further investigations reveal that 4-Amino-N-(2-fluorophenyl)benzamide promotes apoptosis (programmed cell death) and G2/M phase cell cycle arrest. These mechanisms contribute to its antitumor activity, making it a promising candidate for cancer therapy .
Antibacterial Properties
While not extensively studied, some benzamide derivatives, including 4-Amino-N-(2-fluorophenyl)benzamide , have shown moderate antibacterial activity against Escherichia coli (E. coli), Klebsiella pneumoniae, and Staphylococcus aureus .
Ion-Associate Complex Formation
The compound can form a complex with tetraphenylborate through an ion-associate reaction. This green chemistry approach has implications for applications in materials science and analytical chemistry .
Safety and Hazards
Mechanism of Action
Mode of Action
4-Amino-N-(2-fluorophenyl)benzamide interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . It is especially potent against HDAC3, with an IC50 value of 95.48 nM . This inhibition of HDACs leads to an increase in the acetylation of histones, which can result in changes in gene expression .
Biochemical Pathways
The inhibition of HDACs by 4-Amino-N-(2-fluorophenyl)benzamide affects the epigenetic regulation of gene expression . This can lead to changes in various biochemical pathways, depending on the specific genes that are affected. The downstream effects of these changes can vary widely, potentially influencing a range of biological processes.
Result of Action
The inhibition of HDACs by 4-Amino-N-(2-fluorophenyl)benzamide can lead to changes in gene expression, which can have various molecular and cellular effects . For example, it has been shown to have a significant inhibitory effect on both solid tumor cells and nonsolid tumor cells . It can also promote apoptosis and cause G2/M phase arrest in HepG2 cells .
properties
IUPAC Name |
4-amino-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNPJSVXUEHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-fluorophenyl)benzamide |
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